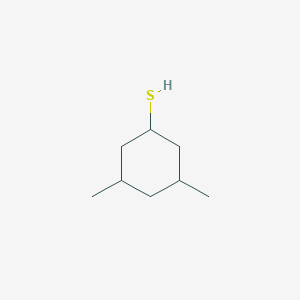
3,5-Dimethylcyclohexane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethylcyclohexane-1-thiol: is an organic compound with the molecular formula C8H16S. It is a thiol derivative of cyclohexane, characterized by the presence of two methyl groups at the 3 and 5 positions and a thiol group (-SH) at the 1 position. Thiols are known for their strong and often unpleasant odors, which is a notable property of this compound as well.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylcyclohexane-1-thiol can be achieved through several methods. One common approach involves the thiolation of 3,5-dimethylcyclohexanol. This process typically includes the following steps:
Oxidation: 3,5-Dimethylcyclohexanol is first oxidized to 3,5-dimethylcyclohexanone.
Reduction: The ketone is then reduced to 3,5-dimethylcyclohexane.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale thiolation processes using similar reagents but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: The thiol group can be reduced to a sulfide under specific conditions.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Disulfides.
Reduction: Sulfides.
Substitution: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethylcyclohexane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of thiol-based biochemical processes and as a model compound for thiol-containing biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 3,5-Dimethylcyclohexane-1-thiol involves its thiol group, which can interact with various molecular targets. Thiols are known to form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzymatic activity, protein folding, and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylcyclohexanol: An alcohol derivative with similar structural features but different chemical properties.
3,5-Dimethylcyclohexanone: A ketone derivative used as an intermediate in the synthesis of 3,5-Dimethylcyclohexane-1-thiol.
Cyclohexanethiol: A thiol with a similar structure but without the methyl groups at the 3 and 5 positions.
Uniqueness
This compound is unique due to the presence of both the thiol group and the two methyl groups, which influence its reactivity and physical properties. The methyl groups can affect the steric hindrance and electronic environment of the thiol group, leading to distinct chemical behavior compared to other thiols .
Eigenschaften
Molekularformel |
C8H16S |
|---|---|
Molekulargewicht |
144.28 g/mol |
IUPAC-Name |
3,5-dimethylcyclohexane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
XIKAEBLEOHLHEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1)S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



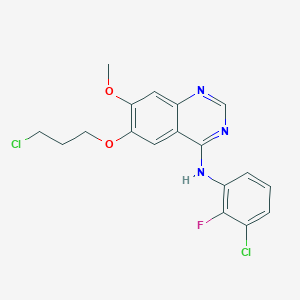
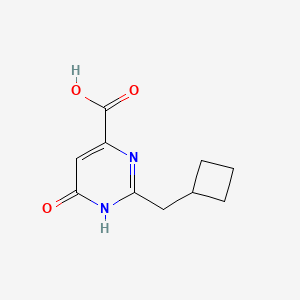
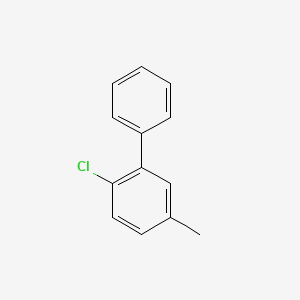
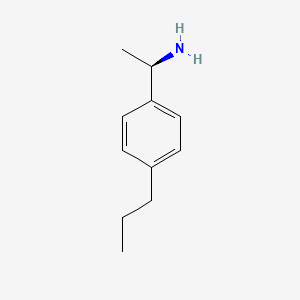
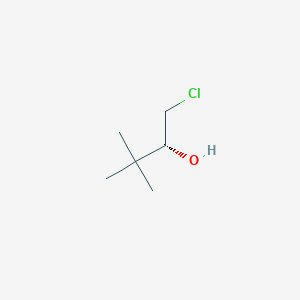

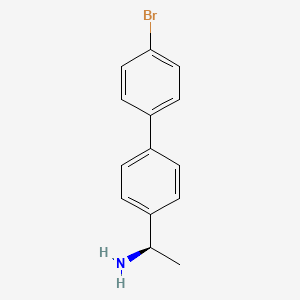
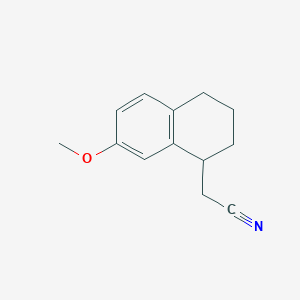
![7-Benzyl-4-(2-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146268.png)
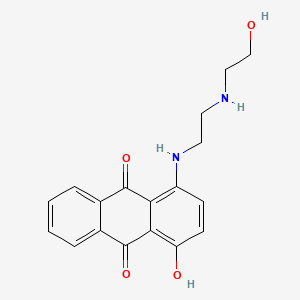
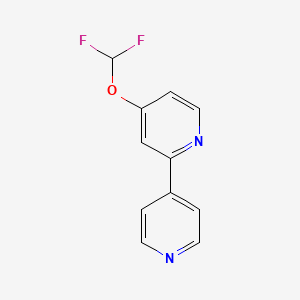
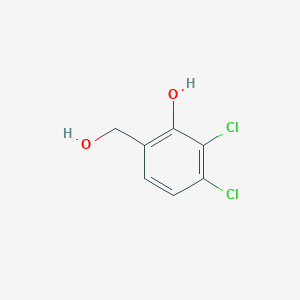
![6'-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B13146284.png)
